molecular formula C16H11BrN4S B15283502 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

Cat. No.: B15283502
M. Wt: 371.3 g/mol
InChI Key: NFOCLTJBFYLQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a triazinoindole derivative characterized by a benzyl substituent at position 5, a bromine atom at position 8, and a hydrosulfide (-SH) group at position 2. Its structural complexity combines halogenation, alkylation, and thiol functionalization, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula

C16H11BrN4S

Molecular Weight

371.3 g/mol

IUPAC Name

5-benzyl-8-bromo-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C16H11BrN4S/c17-11-6-7-13-12(8-11)14-15(18-16(22)20-19-14)21(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20,22)

InChI Key

NFOCLTJBFYLQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NNC(=S)N=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under specific conditions to form the triazinoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinoindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Substituent Effects

Triazinoindole derivatives vary in substituents at positions 3, 5, and 8, significantly altering their physicochemical and biological profiles. Below is a comparative table of key analogs:

Compound Name R1 (Position 5) R2 (Position 8) Functional Group (Position 3) Key Properties/Activities Source
Target Compound Benzyl Bromo Hydrosulfide (-SH) Hypothetical: Enhanced lipophilicity
2-[(8-Bromo-5-methyl-5H-triazinoindol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide Methyl Bromo Acetamide (-NHCOR) 95% purity; Protein-binding hit in screens
5-Methyl-5H-triazinoindole-3-thiol Methyl None Thiol (-SH) IR H2O contamination at 3400 cm⁻¹
1-(5H-Triazinoindol-3-yl)-3-methyl-pyrazol-5(4H)-one Methyl None Pyrazolone Antimicrobial activity; m.p. 330–331°C
N-(4-Phenoxyphenyl)-2-((8-bromo-5-methyl-triazinoindol-3-yl)thio)acetamide Methyl Bromo Acetamide (-NHCOR) 95% purity; Synthetic intermediate
Key Observations:

Methyl-substituted analogs (e.g., compounds from ) are common in hit identification studies due to synthetic accessibility .

Halogenation at Position 8: Bromine substitution enhances halogen bonding interactions in biological targets, as seen in anticonvulsant triazinoindole derivatives .

Functional Group at Position 3 :

  • Hydrosulfide (-SH) : Offers redox activity and nucleophilicity, distinct from acetamide or pyrazolone groups. Thiol-containing compounds (e.g., ) show spectral signatures for -SH but may oxidize readily .
  • Acetamide : Derivatives like those in and exhibit high purity (95%) and are used in protein-binding assays .
Antimicrobial Activity
  • Pyrazolone derivatives (e.g., compound 32) show activity against E. coli and S. aureus due to hydrogen bonding and π-π stacking interactions .
  • Acetamide analogs (e.g., compound 25) are prioritized in hit identification for protein targets but lack explicit antimicrobial data .
Spectral Data
  • IR Spectroscopy : Thiol (-SH) stretches appear at ~3400 cm⁻¹ (with H2O interference in solid-state spectra) .
  • 1H-NMR : Methyl groups resonate at δ 2.55 ppm, while aromatic protons (Ar-H) appear between δ 6.10–8.01 ppm .
Thermal Stability
  • Pyrazolone derivatives exhibit high melting points (e.g., 330–361°C), attributed to strong intermolecular hydrogen bonds .
  • Acetamide derivatives have lower reported melting points, likely due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.